molecular formula C16H25BN2O5 B7955032 5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7955032
M. Wt: 336.2 g/mol
InChI Key: OZVCPGRBIYMFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with the molecular formula C16H25BN2O5. This compound is notable for its unique structure, which includes a butoxy group, a nitro group, and a dioxaborolane ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple stepsThe reaction conditions often require the use of strong acids for nitration and specific catalysts for the formation of the dioxaborolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and borylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, strong acids for nitration, and reducing agents like hydrogen or hydrazine for reduction reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further used in the synthesis of more complex organic molecules .

Scientific Research Applications

5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane ring, in particular, is crucial for its role in Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds through a palladium-catalyzed process . The nitro group can undergo reduction to form amines, which are key intermediates in many organic synthesis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of a butoxy group, a nitro group, and a dioxaborolane ring. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a valuable reagent in organic synthesis and materials science .

Properties

IUPAC Name

5-butoxy-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O5/c1-6-7-8-22-14-10-12(18)13(19(20)21)9-11(14)17-23-15(2,3)16(4,5)24-17/h9-10H,6-8,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVCPGRBIYMFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCCC)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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